molecular formula C18H22N2O4S B14441372 Methylephedrine saccharinate, (+/-)- CAS No. 75011-63-1

Methylephedrine saccharinate, (+/-)-

Cat. No.: B14441372
CAS No.: 75011-63-1
M. Wt: 362.4 g/mol
InChI Key: OJKNEDBDODVMFW-ROLPUNSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylephedrine saccharinate can be synthesized through the reaction of methylephedrine with saccharin. The process involves the formation of a salt between the basic methylephedrine and the acidic saccharin . The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the complete formation of the salt.

Industrial Production Methods

Industrial production of methylephedrine saccharinate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methylephedrine saccharinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylephedrine saccharinate is unique due to its balanced sympathomimetic activity, making it effective as a bronchodilator and decongestant with milder cardiovascular side effects compared to ephedrine .

Properties

CAS No.

75011-63-1

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C11H17NO.C7H5NO3S/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h4-9,11,13H,1-3H3;1-4H,(H,8,9)/t9-,11-;/m0./s1

InChI Key

OJKNEDBDODVMFW-ROLPUNSJSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.